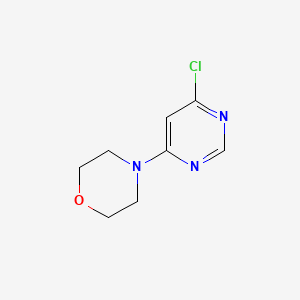

4-(6-Chloropyrimidin-4-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOBQJWOZVMWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355297 | |

| Record name | 4-(6-chloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22177-92-0 | |

| Record name | 4-(6-chloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-chloropyrimidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(6-Chloropyrimidin-4-yl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-(6-chloropyrimidin-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core molecular properties, including its chemical formula and molecular weight, and detail a representative synthetic protocol based on nucleophilic aromatic substitution. The primary utility of this compound lies in its role as a versatile synthetic intermediate. The pyrimidine-morpholine scaffold is a privileged structure in modern drug discovery, with the morpholine moiety often enhancing pharmacokinetic properties and the pyrimidine core serving as a key pharmacophore. The reactive chlorosubstituent on the pyrimidine ring provides a crucial handle for further chemical modification, enabling the generation of diverse compound libraries for screening against various therapeutic targets. This guide will cover the mechanistic basis for its synthesis, its strategic application in creating novel chemical entities, and essential safety and handling protocols for laboratory use.

Core Molecular Profile

This compound is a solid organic compound characterized by a morpholine ring attached to the C4 position of a 6-chloropyrimidine nucleus. This structure combines the favorable physicochemical properties of morpholine with the versatile reactivity of a chloropyrimidine.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 22177-92-0 | [2][3] |

| Molecular Formula | C₈H₁₀ClN₃O | [1][2][4] |

| Molecular Weight | 199.64 g/mol | [2][4] |

| Monoisotopic Mass | 199.05124 Da | [1] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 149-150 °C | [5] |

| Boiling Point | 366.0 ± 42.0 °C (Predicted) | [5] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.97 ± 0.26 (Predicted) | [5] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic systems.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chloro substituents, making the carbon atoms of the ring susceptible to attack by nucleophiles. Morpholine, a secondary amine, acts as a potent nucleophile via its nitrogen atom.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the chlorinated carbon atoms on the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion (Cl⁻), which is a good leaving group.

When starting from 4,6-dichloropyrimidine, the reaction is generally regioselective, with one morpholine molecule displacing one chloride ion to yield the desired product. The reaction conditions can be tuned to favor monosubstitution over disubstitution.

Representative Synthetic Protocol

This protocol describes a general method for the synthesis of this compound from 4,6-dichloropyrimidine and morpholine. The procedure is adapted from similar syntheses of substituted morpholinopyrimidines.[6][7]

Materials:

-

4,6-Dichloropyrimidine

-

Morpholine (1.0 - 1.1 equivalents)

-

A suitable base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

-

A suitable solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or Acetone)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine and the chosen solvent. Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This step is crucial to control the initial exothermicity of the reaction and to enhance regioselectivity, minimizing the formation of the disubstituted byproduct.

-

Nucleophile Addition: Slowly add morpholine to the cooled solution, followed by the addition of the base. The base serves to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-24 hours).

-

Monitoring: The progress of the reaction must be monitored to determine completion. Thin Layer Chromatography (TLC) is the standard method. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the 4,6-dichloropyrimidine spot indicates the reaction is complete.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Redissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent, then filter to remove the agent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified using silica gel column chromatography to isolate the pure this compound from any unreacted starting material or byproducts.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a versatile building block for the synthesis of biologically active molecules.

The Privileged Pyrimidine-Morpholine Scaffold

The combination of a pyrimidine ring and a morpholine moiety is frequently found in clinically approved drugs and late-stage clinical candidates.

-

Morpholine: This heterocycle is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic (PK/PD) properties.[8] The basic nitrogen atom can be protonated at physiological pH, which often enhances aqueous solubility. Furthermore, the morpholine ring can improve metabolic stability and oral bioavailability.[8]

-

Pyrimidine: As a core heterocyclic structure, pyrimidine is a cornerstone of many therapeutic agents, particularly in oncology. It is a key component of numerous kinase inhibitors, such as Gefitinib, where it mimics the adenine portion of ATP to bind to the enzyme's active site.[9]

The fusion of these two motifs in compounds derived from this compound has led to the exploration of new therapeutics for cancer, Alzheimer's disease, and microbial infections.[10][11][12]

Application as a Reactive Intermediate

The key to the utility of this compound is the remaining chlorine atom at the C6 position. This chlorine atom serves as a reactive handle that can be readily displaced or used in cross-coupling reactions to introduce further molecular diversity. Common subsequent reactions include:

-

Suzuki-Miyaura Cross-Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, attaching diverse aryl or heteroaryl groups.[11]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary or secondary amines to form new carbon-nitrogen bonds.

-

Additional SNAr Reactions: Reaction with other potent nucleophiles (e.g., thiols, alkoxides) to displace the final chlorine atom.

This strategic, stepwise functionalization allows for the systematic construction of large and diverse chemical libraries from a single, common intermediate.

Logical Pathway for Drug Discovery

Caption: Drug discovery pathway using the core intermediate.

Safety and Handling

As a chemical intermediate intended for research, this compound requires careful handling in a controlled laboratory environment. While a specific, comprehensive safety data sheet (SDS) for this exact compound must be consulted before use, general precautions for this chemical class apply.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[13]

-

Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[13] Avoid ingestion.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations.

Conclusion

This compound is more than just a chemical compound with a defined molecular weight and formula. It represents a strategically designed building block for modern drug discovery. Its synthesis is straightforward, relying on well-established SNAr chemistry. The resulting structure combines the beneficial properties of the morpholine and pyrimidine scaffolds while retaining a reactive site for extensive and controlled diversification. For researchers and scientists in drug development, this intermediate provides a reliable and efficient starting point for the creation of novel chemical entities aimed at a wide array of therapeutic targets.

References

-

4-(2-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 1714697. PubChem. [Link]

-

4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]

-

Safety Data Sheet: Morpholine. Carl ROTH. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Morpholine - SAFETY DATA SHEET. Sciencelab.com. [Link]

-

This compound (C8H10ClN3O). PubChemLite. [Link]

-

This compound. 2a biotech. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Morpholine. Wikipedia. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

-

Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. PubMed. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

- 1. PubChemLite - this compound (C8H10ClN3O) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 4-(2-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 1714697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 22177-92-0 [m.chemicalbook.com]

- 6. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine - Wikipedia [en.wikipedia.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

Foreword: The Unseen Scaffold – Unveiling the Potential of 4-(6-Chloropyrimidin-4-yl)morpholine in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 4-(6-Chloropyrimidin-4-yl)morpholine

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often centered on complex molecular architectures. However, the foundational scaffolds upon which these molecules are built are of paramount importance. This compound is one such critical building block, a versatile intermediate that has paved the way for the development of potent and selective inhibitors of key cellular signaling pathways. This guide provides a comprehensive technical overview of this compound, not merely as a synthetic precursor, but as a core entity whose structural attributes are fundamental to the biological activity of its numerous derivatives. We will delve into its role in the creation of kinase inhibitors, explore the mechanistic underpinnings of these derivatives, and provide practical, field-proven experimental protocols for its utilization and evaluation.

Molecular Profile and Synthetic Versatility

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group and a morpholine moiety. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes the C6 position susceptible to nucleophilic substitution, rendering it an ideal starting point for the synthesis of a diverse array of derivatives. The morpholine group, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to the final compounds.[1][2][3]

The synthesis of this compound itself is a straightforward process, typically involving the reaction of 4,6-dichloropyrimidine with morpholine in the presence of a base like triethylamine.[4] This accessibility and the reactivity of the chloropyrimidine core are key to its widespread use in drug discovery programs.

Visualizing the Synthetic Gateway:

Caption: Synthetic utility of this compound.

Core Biological Relevance: A Scaffold for Kinase Inhibitors

The primary biological significance of this compound lies in its role as a scaffold for the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways.[5][6][7] These pathways are central regulators of cell growth, proliferation, metabolism, and survival, and their dysregulation is a hallmark of many cancers.[8][9]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[8] Numerous potent inhibitors have been developed by utilizing the this compound core. The general strategy involves the substitution of the chlorine atom with various amine-containing moieties to enhance potency and selectivity against different PI3K isoforms or mTOR.[4][10]

The morpholine oxygen in these compounds often plays a crucial role in forming hydrogen bonds with key residues in the kinase active site, thereby contributing to the inhibitory activity.[10] The pyrimidine ring serves as a core scaffold, orienting the substituents for optimal interaction with the target protein.

Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.

Anti-inflammatory Activity

Derivatives of this compound have also demonstrated significant anti-inflammatory properties.[11][12] This activity is often attributed to the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By reducing the expression of these enzymes, these compounds can decrease the production of inflammatory mediators like nitric oxide and prostaglandins.[11]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of this compound, this section details a representative synthetic protocol for a derivative and a common biological assay.

Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative

This protocol describes a typical nucleophilic substitution reaction to generate a more complex, biologically active molecule from this compound.

Objective: To synthesize 4-(6-(4-aminophenoxy)pyrimidin-4-yl)morpholine.

Materials:

-

This compound

-

4-Aminophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add 4-aminophenol (1.2 mmol) and K₂CO₃ (2.0 mmol).

-

Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with EtOAc (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to afford the desired product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PI3Kα Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a synthesized compound against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against PI3Kα.

Materials:

-

Recombinant human PI3Kα

-

PIP₂ (substrate)

-

ATP (radiolabeled [γ-³²P]ATP or fluorescent analog)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound at various concentrations. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP₃.

-

Wash the filter plate to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow:

Caption: Workflow from synthesis to biological evaluation.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of compounds derived from the this compound scaffold against various kinases, as reported in the literature.

| Derivative Class | Target Kinase(s) | Reported IC₅₀ Range | Reference |

| Morpholinopyrimidines | PI3Kα, PI3Kδ | 10 nM - 1.5 µM | [10] |

| Pyrazolopyrimidines | mTOR | < 1 nM - 100 nM | [13] |

| Thienopyrimidines | PI3Kα, β, γ | 62% - 84% inhibition at 10 µM | [5] |

| Morpholinopyrimidines | iNOS, COX-2 | Significant reduction in expression | [11][12] |

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-designed chemical scaffold in drug discovery. Its synthetic accessibility and inherent reactivity provide a robust platform for the generation of diverse libraries of compounds. The consistent emergence of potent and selective kinase inhibitors from this core structure underscores its importance in the development of targeted therapies for cancer and inflammatory diseases. Future research will likely focus on the exploration of novel substitutions on the pyrimidine ring to further refine selectivity profiles, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. The continued investigation of this "unseen scaffold" promises to yield the next generation of innovative therapeutics.

References

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

-

Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Omega. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. International Journal of Drug Delivery. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. SciSpace. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

-

PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery. [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

-

Inhibitor of PI3 kinase. Otava Chemicals. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Chemistry Central Journal. [Link]

-

mTOR inhibitors. Wikipedia. [Link]

-

Chemical investigations to develop mTOR-selective inhibitors. ResearchGate. [Link]

-

Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 8. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(6-Chloropyrimidin-4-yl)morpholine derivatives and analogs

An In-depth Technical Guide on 4-(6-Chloropyrimidin-4-yl)morpholine Derivatives and Analogs

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. This guide offers a comprehensive technical exploration of its derivatives and analogs, with a primary focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery, particularly as kinase inhibitors. By dissecting the chemical properties and synthetic routes associated with this core, this document aims to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge to effectively utilize this scaffold in the creation of novel therapeutic agents.

Table of Contents

-

Introduction: The Significance of the this compound Scaffold

-

Core Synthesis and Key Chemical Transformations

-

2.1. Synthesis of the Core Scaffold

-

2.2. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

-

-

Biological Relevance and Key Therapeutic Targets

-

3.1. Kinase Inhibition: A Privileged Interaction

-

3.2. Emerging Therapeutic Applications

-

-

Exploring Chemical Space: Derivatives and Analogs

-

4.1. Structure-Activity Relationship (SAR) Insights

-

-

Experimental Protocols

-

5.1. Synthesis of this compound

-

5.2. General Procedure for SNAr with Amine Nucleophiles

-

-

Data Summary: Biological Activities of Selected Derivatives

-

References

Introduction: The Significance of the this compound Scaffold

The this compound core is a well-established "privileged scaffold" in drug discovery, frequently appearing in molecules designed to modulate the activity of various protein targets.[1] Its utility stems from a combination of favorable physicochemical properties and synthetic accessibility. The morpholine moiety often enhances aqueous solubility and can participate in hydrogen bonding, while the pyrimidine ring serves as a robust anchor for molecular recognition, particularly within the ATP-binding pocket of kinases. The chlorine atom at the 6-position is a key reactive site, enabling facile diversification through nucleophilic aromatic substitution.[2] This guide will provide a detailed examination of the synthesis and functionalization of this important heterocyclic system.

Core Synthesis and Key Chemical Transformations

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved via a nucleophilic aromatic substitution reaction between a dichloropyrimidine and morpholine. For instance, the reaction of 2,4,6-trichloropyrimidine with morpholine can yield 4-(4,6-dichloropyrimidin-2-yl)morpholine as the major regioisomer.[3] The reaction is generally carried out in a suitable solvent such as acetone at controlled temperatures.[3]

Caption: Synthesis of a dichlorinated morpholinopyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

The chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to the utility of the this compound scaffold, allowing for the introduction of a wide array of functional groups.[2] The reaction typically involves treating the chloropyrimidine with a nucleophile, such as an amine, thiol, or alcohol, often in the presence of a base and at elevated temperatures.[4][5] The choice of nucleophile is vast, enabling the systematic exploration of structure-activity relationships.

Caption: General schematic of an SNAr reaction for scaffold diversification.

Biological Relevance and Key Therapeutic Targets

Kinase Inhibition: A Privileged Interaction

Derivatives of this compound are particularly prominent as inhibitors of protein kinases.[6] The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved motif essential for inhibitor binding. The morpholine group can project towards the solvent-exposed region, where it can be modified to improve pharmacokinetic properties. The substituent introduced at the C6-position typically occupies a hydrophobic pocket, and its identity is crucial for determining potency and selectivity.[7]

Prominent kinase targets for this class of compounds include:

-

Phosphoinositide 3-kinases (PI3Ks) [2]

-

Mammalian Target of Rapamycin (mTOR) [8]

-

Cyclin-Dependent Kinases (CDKs) [9]

Emerging Therapeutic Applications

Beyond kinase inhibition, the versatility of the morpholine-pyrimidine scaffold has led to its exploration in other therapeutic areas. These include:

-

Anti-inflammatory agents [10]

Exploring Chemical Space: Derivatives and Analogs

The synthetic tractability of the this compound core has enabled extensive exploration of its chemical space, leading to a deep understanding of its structure-activity relationships.

Structure-Activity Relationship (SAR) Insights

-

The Morpholine Moiety: This group is a key contributor to the favorable physicochemical properties of these molecules, including improved solubility and metabolic stability.[1][15] Its oxygen atom can also act as a hydrogen bond acceptor.[15]

-

The Pyrimidine Core: As a hinge-binding motif, the pyrimidine ring is crucial for potent kinase inhibition. Modifications to this ring can modulate binding affinity and selectivity.

-

The C6-Substituent: The group introduced at this position via SNAr has a profound impact on the biological activity of the resulting compound. By varying the size, shape, and electronic properties of this substituent, researchers can fine-tune the molecule's interaction with its target and optimize its overall pharmacological profile.[9]

Caption: Key structural components and their contributions to biological activity.

Experimental Protocols

Synthesis of 4-(2-Chloroacetyl)morpholine

This protocol describes the synthesis of a related morpholine derivative, which can be a useful intermediate.[17]

Materials:

-

Morpholine

-

Chloroacetyl chloride

-

Triethylamine

-

Diethyl ether

Procedure:

-

Dissolve morpholine in diethyl ether and cool the solution to 5-10 °C.

-

Slowly add chloroacetyl chloride to the cooled solution, followed by the addition of triethylamine as a catalyst.

-

The reaction mechanism involves a nucleophilic attack of the amino group of morpholine on the carbonyl group of chloroacetyl chloride.[17]

-

After the reaction is complete, the product, 4-(2-chloroacetyl)morpholine, can be isolated and purified.

General Procedure for SNAr with Amine Nucleophiles

Materials:

-

This compound derivative

-

Desired amine

-

Diisopropylethylamine (DIPEA) or another suitable base

-

A suitable solvent (e.g., CH3CN)

Procedure:

-

Combine the this compound derivative (1 mmol) and the desired amine (1 mmol) in the chosen solvent.

-

Add a base, such as potassium carbonate and triethylamine.[15]

-

Reflux the reaction mixture for an appropriate amount of time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[15]

-

Upon completion, remove the solvent and purify the product, typically by column chromatography.

Data Summary: Biological Activities of Selected Derivatives

| Compound Class | Target | Key Findings | Reference |

| Pyrimidine-morpholine hybrids | Cholinesterase | Showed potent inhibition, with some compounds exhibiting non-competitive inhibition against AChE. | [14] |

| 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines | mTOR | Optimization of the 6-aryl substituent led to subnanomolar inhibitors of mTOR. | [8] |

| Morpholinopyrimidine derivatives | iNOS and COX-2 | Certain derivatives were found to inhibit the production of NO and reduce the expression of iNOS and COX-2 in macrophage cells. | [10] |

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of biologically active molecules. Its synthetic accessibility and the predictable nature of its interactions with key biological targets, particularly protein kinases, have solidified its place in the medicinal chemist's toolbox. Future research will undoubtedly continue to leverage this versatile core to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new derivatives and their application to a broader range of biological targets will likely yield exciting new drug candidates for the treatment of various diseases.

References

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

-

ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Retrieved from [Link]

-

PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

-

SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ACS Publications. (1988). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

MDPI. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]

-

PubMed Central. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

MDPI. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

-

MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

PubMed. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Retrieved from [Link]

-

ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Retrieved from [Link]

-

PubMed. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

4-(6-Chloropyrimidin-4-yl)morpholine: A Keystone Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine-Morpholine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved therapeutics.[1] Its nitrogen-rich aromatic system is adept at forming crucial hydrogen bonds and other non-covalent interactions within the active sites of biological targets. When fused with a morpholine moiety, the resulting scaffold gains significant advantages in terms of physicochemical properties. The morpholine ring is a widely recognized pharmacophore known to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[2] This strategic combination has proven particularly fruitful in the development of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[3][4][5]

This guide provides a comprehensive technical overview of 4-(6-chloropyrimidin-4-yl)morpholine, a versatile and highly valuable chemical building block. We will delve into its synthesis, explore its reactivity with a focus on mechanistically driven experimental choices, and showcase its application in the synthesis of advanced pharmaceutical intermediates. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 22177-92-0 | [6] |

| Molecular Formula | C₈H₁₀ClN₃O | [7] |

| Molecular Weight | 199.64 g/mol | [8] |

| Appearance | Off-white to pale yellow solid | Commercially available data |

| Melting Point | 149-150 °C | Vendor data |

| Predicted XlogP | 1.2 | [7] |

| Monoisotopic Mass | 199.05124 Da | [7] |

Spectroscopic Characterization:

While a dedicated high-resolution spectrum for this specific compound is not publicly available, extensive data on N-substituted morpholines and substituted pyrimidines allow for an accurate prediction of its key spectroscopic features.[1][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show two characteristic triplets for the morpholine protons. The protons adjacent to the oxygen (H2', H6') will appear downfield (typically δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (H3', H5') (typically δ 3.5-3.7 ppm). The pyrimidine ring will exhibit two singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their exact chemical shifts influenced by the electronic environment.

-

¹³C NMR: The carbon NMR will show two distinct signals for the morpholine ring, with the carbons adjacent to the oxygen appearing at approximately 66-67 ppm and those adjacent to the nitrogen around 44-45 ppm. The carbon atoms of the pyrimidine ring will resonate in the aromatic region (typically δ 155-165 ppm for carbons attached to nitrogen or chlorine, and lower field for the CH).

-

Mass Spectrometry: The ESI-MS in positive mode will show a prominent [M+H]⁺ peak at m/z 200.0585, along with the characteristic isotopic pattern for a chlorine-containing compound.[7]

Synthesis and Purification: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNA_r) of 4,6-dichloropyrimidine with morpholine. The reaction's success hinges on controlling the stoichiometry and reaction conditions to favor monosubstitution.

Rationale Behind the Synthetic Strategy:

The two chlorine atoms on 4,6-dichloropyrimidine are electronically non-equivalent. The C4 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens. However, once the first substitution occurs with an electron-donating group like morpholine, the ring is deactivated towards a second substitution, making selective monosubstitution achievable under controlled conditions. The choice of a moderately polar aprotic solvent like isopropanol or DMF facilitates the reaction while the presence of a mild base, such as triethylamine or potassium carbonate, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4,6-Dichloropyrimidine

-

Morpholine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Isopropanol or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Cold water

Procedure:

-

To a round-bottom flask charged with 4,6-dichloropyrimidine (1.0 equivalent) dissolved in isopropanol (5-10 volumes), add triethylamine (1.2 equivalents) at 0 °C under a nitrogen atmosphere.

-

To the stirred solution, add morpholine (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding cold water (10 volumes).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purified by column chromatography on silica gel.[11]

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate primarily utilized for its reactivity at the C6 position. The chlorine atom serves as a good leaving group in nucleophilic aromatic substitutions and as a handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C6 position susceptible to attack by a wide range of nucleophiles.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Typical Nucleophiles and Conditions:

| Nucleophile | Reagent Example | Conditions | Product Type |

| Amines | Primary/Secondary Amines (e.g., aniline, piperazine) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane), Heat (reflux or microwave) | 4-amino-6-morpholinopyrimidines |

| Alcohols | Alkoxides (e.g., Sodium methoxide) | Aprotic solvent (e.g., THF, Dioxane), Room temp. to reflux | 4-alkoxy-6-morpholinopyrimidines |

| Thiols | Thiolates (e.g., Sodium thiophenoxide) | Aprotic solvent (e.g., DMF), Room temp. | 4-thioether-6-morpholinopyrimidines |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C6 position can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is a particularly powerful method for introducing aryl or heteroaryl substituents.

General Suzuki-Miyaura Coupling Protocol:

Caption: Typical Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Key Considerations for Successful Coupling:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for these transformations.[9]

-

Base Selection: An inorganic base such as potassium carbonate or cesium carbonate is required to facilitate the transmetalation step.[12]

-

Solvent System: A mixture of an organic solvent like dioxane or toluene with an aqueous base solution is typically employed.

-

Inert Atmosphere: These reactions are sensitive to oxygen, so it is essential to perform them under an inert atmosphere of nitrogen or argon.

Application in Medicinal Chemistry: Synthesis of a PI3K/mTOR Inhibitor

The 4-morpholino-6-substituted pyrimidine scaffold is a core structural feature of numerous potent and selective kinase inhibitors. A prominent example is its application in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, which are highly sought-after anticancer agents.[3][4][13][14] Gedatolisib (VS-5584) is a clinical-stage dual PI3K/mTOR inhibitor that showcases the utility of this building block.[2][12][15][16][17]

Case Study: Retrosynthetic Analysis and Proposed Synthesis of a Gedatolisib Analogue

While the exact process for Gedatolisib may vary, a plausible and efficient synthesis can be designed based on the reactivity of this compound.

Retrosynthetic Analysis:

The target molecule can be disconnected at the C6-pyrimidine to aryl bond, suggesting a Suzuki coupling as a key final step. The pyrimidine core with the morpholine substituent is derived directly from our starting building block.

Proposed Synthetic Pathway:

-

Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 4,6-dichloropyrimidine with morpholine to yield this compound, as detailed previously.

-

Suzuki-Miyaura Coupling: The resulting chloropyrimidine is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester derivative of the desired purine side chain to install the complex aryl group at the C6 position. This reaction would be catalyzed by a palladium(0) complex in the presence of a base.[18]

This modular approach allows for the late-stage introduction of structural diversity, a highly desirable feature in medicinal chemistry programs.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern drug discovery. Its straightforward synthesis, predictable reactivity, and the favorable properties imparted by the pyrimidine-morpholine scaffold make it an invaluable tool for medicinal chemists. The ability to readily undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a flexible platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. As the demand for targeted therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly continue to fuel the discovery of novel and effective medicines.

References

-

A new, practical, and convergent synthetic route of gedatolisib, an antitumor agent, is developed on a hectogram scale which avoids the Pd coupling method. Organic Process Research & Development. Available at: [Link]

-

VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer. Molecular Cancer Therapeutics. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

This compound (C8H10ClN3O). PubChem. Available at: [Link]

-

4-(2-Chloropyrimidin-4-yl)morpholine. PubChem. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

-

Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

-

Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals. Available at: [Link]

-

Gedatolisib | Advanced Drug Monograph. MedPath. Available at: [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Institutes of Health. Available at: [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]

-

VS-5584. PubChem. Available at: [Link]

-

Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity. Available at: [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. Journal of Medicinal Chemistry. Available at: [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apexbt.com [apexbt.com]

- 17. Vs-5584 | C17H22N8O | CID 46912230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Item - Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

potential targets of 4-(6-Chloropyrimidin-4-yl)morpholine

An In-depth Technical Guide to Investigating the Molecular Targets of 4-(6-Chloropyrimidin-4-yl)morpholine and its Analogs

Abstract

The 4-morpholinopyrimidine scaffold represents a privileged structure in medicinal chemistry, frequently identified as the core of potent kinase inhibitors. The specific compound, this compound, serves as a crucial chemical intermediate and a foundational structure for a multitude of targeted therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and characterizing the molecular targets of this compound and its derivatives. We will delve into the primary target families, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) axis and the DNA-dependent protein kinase (DNA-PK), providing field-proven insights into experimental design, detailed protocols for target validation, and methods for quantifying inhibitor potency and cellular effects.

Introduction: The Morpholinopyrimidine Core

The morpholine ring is a versatile pharmacophore widely employed in drug design to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] When coupled with a pyrimidine ring, it forms a scaffold that has proven exceptionally effective at targeting the ATP-binding pocket of various protein kinases.[1] The chlorine atom at the 6-position of the pyrimidine in this compound is a reactive site, often utilized as a chemical handle for synthetic elaboration to enhance potency and selectivity. This guide will focus on the established and potential targets stemming from this foundational structure.

Primary Target Family I: The PI3K/Akt/mTOR Signaling Pathway

One of the most frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR signaling cascade, which governs critical cellular processes including cell growth, proliferation, survival, and metabolism.[2] Numerous compounds incorporating the morpholinopyrimidine core have been developed as potent inhibitors of kinases within this pathway.[3][4][5]

The PI3K/Akt/mTOR Signaling Cascade

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), to the plasma membrane.[6] This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[6] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1) and subsequent promotion of protein synthesis and cell growth.[6][8]

Figure 1: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for PI3K/mTOR Target Validation

A logical, multi-step approach is required to confirm that a morpholinopyrimidine derivative targets the PI3K/mTOR pathway. This workflow validates the target both biochemically and within a cellular context.

Figure 2: Experimental workflow for validating PI3K/mTOR inhibitors.

Detailed Experimental Protocols

Rationale: This luminescent assay quantifies the amount of ADP produced by a kinase reaction, which directly correlates with kinase activity.[9][10] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified kinase enzymes.[11]

Materials:

-

Purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase

-

This compound derivative (test compound)

-

Kinase-specific lipid substrate (e.g., PIP2)

-

ATP

-

Kinase Reaction Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Kinase Reaction Setup: In each well of the assay plate, add:

-

1 µL of serially diluted compound.

-

2 µL of a mix containing the kinase and its lipid substrate in reaction buffer.

-

Expertise Insight: Include "no enzyme" controls for background and "DMSO only" controls for 100% activity.

-

-

Initiate Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each kinase to accurately assess ATP-competitive inhibition.[11]

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Terminate and Detect:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Rationale: Western blotting allows for the direct visualization and quantification of the phosphorylation status of key downstream effectors in a signaling pathway. A reduction in phosphorylated Akt (p-Akt) upon compound treatment in cells provides strong evidence of on-target activity at the PI3K or mTORC2 level.[12][13]

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3, U87-MG). The choice of cell line is critical; lines with PIK3CA mutations or PTEN loss are often more sensitive to PI3K inhibitors.[1][14]

-

Cell culture medium, FBS, and antibiotics

-

Test compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Trustworthiness: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins during sample preparation.

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagents and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Expertise Insight: BSA is preferred over non-fat milk for blocking when probing for phosphoproteins, as milk contains phosphoproteins (casein) that can increase background noise.

-

Incubate the membrane with the primary antibody for phospho-Akt (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL reagents and capture the chemiluminescent signal using an imager.

-

Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total Akt and a loading control like β-actin.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, which is then normalized to the loading control.

Rationale: The MTT assay is a colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[4] It is used to determine the concentration at which an inhibitor reduces cell growth by 50% (GI50 or IC50).

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Add serially diluted test compound to the wells. Incubate for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.[5]

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the DMSO-treated control cells. Plot the percentage of viable cells against the log of compound concentration and fit to a dose-response curve to calculate the GI50/IC50.

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Inhibitory Profile of a Hypothetical Morpholinopyrimidine Compound

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| PI3Kα | ADP-Glo™ | 15 |

| PI3Kβ | ADP-Glo™ | 85 |

| PI3Kδ | ADP-Glo™ | 25 |

| PI3Kγ | ADP-Glo™ | 150 |

| mTOR | ADP-Glo™ | 20 |

Table 2: Cellular Activity of a Hypothetical Morpholinopyrimidine Compound

| Cell Line | Genetic Background | p-Akt Inhibition (IC50, nM) | Cell Viability (GI50, nM) |

|---|---|---|---|

| MCF-7 | PIK3CA mutant | 30 | 120 |

| PC-3 | PTEN null | 90 | 450 |

| U87-MG | PTEN null | 110 | 500 |

Primary Target Family II: DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[12][15] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. The morpholinopyrimidine scaffold has also been successfully utilized to generate potent DNA-PK inhibitors.[6][16]

The DNA-PK and Non-Homologous End Joining (NHEJ) Pathway

When a DSB occurs, the Ku70/80 heterodimer rapidly binds to the broken DNA ends.[15][17] This recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[18][19] DNA-PKcs then phosphorylates itself and other downstream targets, such as XRCC4, to orchestrate the processing and ligation of the DNA ends by the XRCC4-Ligase IV complex.[15]

Figure 3: The DNA-PK dependent non-homologous end joining (NHEJ) pathway.

Experimental Protocols for DNA-PK

The experimental approach for validating DNA-PK inhibitors is similar to that for PI3K inhibitors, focusing on biochemical assays and cellular assays that measure the response to DNA damage.

This protocol is analogous to the PI3K kinase assay (Protocol 2.3.1), with specific components for DNA-PK.

Key Differences from PI3K Assay:

-

Substrate: Use a specific DNA-PK peptide substrate.[9]

-

Activator: The kinase reaction requires the presence of double-stranded DNA (dsDNA) to activate DNA-PK.[3]

-

Buffer: Use a DNA-PK specific reaction buffer.[9]

The procedure for compound dilution, reaction, termination, and data analysis remains the same as described in Protocol 2.3.1.

Advanced Target Identification: Affinity-Based Proteomics

When the targets of a novel morpholinopyrimidine derivative are unknown, an unbiased proteomics approach is necessary. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying the direct binding partners of a small molecule from a complex cellular lysate.[20][21]

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

Figure 4: General workflow for target identification using AP-MS.

Rationale and Causality: This workflow is designed to isolate only the proteins that specifically bind to the immobilized compound.[22] The synthesis of an affinity probe, typically by attaching a biotin tag via a linker, is the first critical step.[20] This probe is then immobilized on streptavidin-coated beads. When a cell lysate is incubated with these beads, the compound's target proteins will bind. The subsequent, extensive washing steps are crucial for removing the vast majority of proteins that do not specifically interact, thereby enriching for true binding partners.[20] Eluted proteins are then identified by high-resolution mass spectrometry. Candidate proteins are prioritized based on their enrichment compared to control experiments (e.g., beads with no compound) and then must be validated using the biochemical and cellular assays described in the previous sections.

Conclusion

The this compound scaffold is a cornerstone for the development of potent kinase inhibitors, primarily targeting the PI3K/Akt/mTOR and DNA-PK signaling pathways. This guide provides a comprehensive and technically grounded framework for researchers to elucidate the mechanism of action of derivatives based on this core. By systematically applying a combination of in vitro biochemical assays, cell-based pathway analysis, and unbiased proteomics, scientists can confidently identify and validate molecular targets, quantify inhibitor potency, and characterize cellular effects. This structured approach, built on principles of scientific integrity and validated methodologies, is essential for advancing novel targeted therapies from the laboratory to the clinic.

References

- 1. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. DNA-PK Kinase Enzyme System Application Note [promega.jp]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The role of AGEs in skeletal muscle atrophy and the beneficial effects of exercise [frontiersin.org]

- 9. promega.com [promega.com]

- 10. DNA-PK Kinase Enzyme System [promega.com]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. clyte.tech [clyte.tech]

- 17. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdn.amegroups.cn [cdn.amegroups.cn]

- 20. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 22. wp.unil.ch [wp.unil.ch]

The Pivotal Role of 4-(6-Chloropyrimidin-4-yl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unassuming Architect of Targeted Therapies

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the structural basis of a multitude of therapeutic agents.[1][2] Among the vast array of pyrimidine derivatives, 4-(6-chloropyrimidin-4-yl)morpholine has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive chloropyrimidine core and a solubilizing morpholine moiety has positioned it as a key intermediate in the synthesis of a new generation of targeted therapies, most notably kinase inhibitors for the treatment of cancer and other proliferative diseases.[3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this pivotal molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive understanding of why this compound is more than just a chemical intermediate—it is an enabler of precision medicine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O | [5][6] |

| Molecular Weight | 199.64 g/mol | [5][6] |

| CAS Number | 22177-92-0 | [5] |

| Melting Point | 149-150 °C | [7] |

| Boiling Point (Predicted) | 366.0 ± 42.0 °C | [7] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 2.97 ± 0.26 | [7] |

| Appearance | White to off-white solid | [8] |

| Storage Temperature | 2-8 °C | [7][8] |

Spectroscopic Data:

-